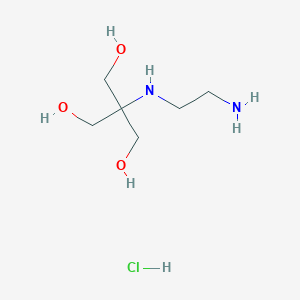

2-((2-Aminoethyl)amino)-2-(hydroxymethyl)propane-1,3-diol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((2-Aminoethyl)amino)-2-(hydroxymethyl)propane-1,3-diol hydrochloride is a chemical compound that features both amino and hydroxyl functional groups. This compound is often used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Aminoethyl)amino)-2-(hydroxymethyl)propane-1,3-diol hydrochloride typically involves the reaction of 2-aminoethanol with formaldehyde and a secondary amine under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with precise control over temperature, pH, and reactant concentrations. The product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt.

Analyse Des Réactions Chimiques

Buffering Reactions

As a buffering agent, this compound plays a crucial role in maintaining pH stability in biochemical assays. It can react with acids and bases to moderate changes in pH:

-

Reaction with Acids : The amino groups can accept protons from acids, thus acting as a base.

R NH2+H+→R NH3+

-

Reaction with Bases : Conversely, it can donate protons to bases, thereby functioning as an acid.

R NH3++OH−→R NH2+H2O

Mannich Reactions

The compound can also participate in Mannich reactions, where it acts as a nucleophile in the presence of formaldehyde and primary amines to form β-amino carbonyl compounds:

RNH2+HCHO+Compound→Mannich Base

This reaction is significant in synthesizing various pharmaceuticals and biologically active compounds.

Reactivity with Electrophiles

The hydroxymethyl groups present in the structure can undergo nucleophilic substitution reactions with electrophiles, leading to various derivatives that may exhibit enhanced biological activity.

-

Applications

The primary applications of 2-((2-Aminoethyl)amino)-2-(hydroxymethyl)propane-1,3-diol hydrochloride include:

-

Biochemical Assays : Utilized extensively in molecular biology for buffer preparation.

-

Pharmaceutical Development : Acts as an intermediate in synthesizing various drugs.

-

Research Laboratories : Employed in experiments requiring stable pH conditions.

The chemical reactions involving this compound are critical for its function as a buffering agent and its role in synthetic organic chemistry. Understanding these reactions enhances its application across various scientific fields, particularly in biochemistry and pharmacology.

Applications De Recherche Scientifique

Buffering Agent in Biological Systems

Overview:

TRIS is primarily known for its role as a biological buffer. It maintains stable pH levels in biochemical reactions, which is crucial for enzyme activity and cellular functions.

Applications:

- Molecular Biology: TRIS is extensively used in the preparation of buffers for DNA and RNA electrophoresis, providing optimal pH conditions for nucleic acid stability and enzyme activity during reactions .

- Cell Culture: It is employed in cell culture media to maintain physiological pH, ensuring optimal growth conditions for various cell types .

Case Study:

A study demonstrated that TRIS-buffered solutions significantly improved the stability of plasmid DNA during storage and handling, enhancing the efficiency of transfection processes in mammalian cells .

Pharmaceutical Formulations

Overview:

TRIS is incorporated into various pharmaceutical formulations due to its low toxicity and ability to stabilize active ingredients.

Applications:

- Intravenous Solutions: It is used in formulations aimed at correcting metabolic acidosis, where it acts as a buffering agent to restore blood pH levels .

- Pain Management Drugs: TRIS is included in formulations like Keterolac® to enhance solubility and bioavailability, facilitating effective pain management post-surgery .

Case Study:

Clinical trials have shown that TRIS-containing intravenous solutions effectively manage metabolic acidosis in patients with respiratory diseases, demonstrating minimal side effects and high patient tolerance .

Cosmetic Industry

Overview:

In cosmetics, TRIS serves as an emulsifying agent and stabilizer, enhancing product formulation.

Applications:

- Skin Care Products: It is utilized in creams and lotions to maintain pH balance, improving skin compatibility and product stability .

- Hair Care Products: TRIS helps stabilize formulations by preventing phase separation and ensuring consistent texture .

Case Study:

Research indicated that TRIS-enhanced emulsions exhibited improved stability over time compared to those without buffering agents, leading to better consumer satisfaction regarding product performance .

Environmental Applications

Overview:

TRIS's low aquatic toxicity makes it suitable for environmental applications, particularly in the transport of live aquatic species.

Applications:

- Aquaculture: It regulates pH levels in water during fish transport, promoting the survival of live fish by minimizing stress from pH fluctuations .

- Ecotoxicology Studies: TRIS is used as a control buffer in ecotoxicological assays to assess the impact of pollutants on aquatic life .

Research and Development

Overview:

TRIS is a fundamental component in various research applications across scientific disciplines.

Applications:

- Biochemical Assays: It serves as a buffer in enzyme assays, protein purification processes, and other analytical techniques .

- Nanotechnology: TRIS is involved in synthesizing nanoparticles where maintaining specific pH levels is critical for achieving desired properties .

Case Study:

In a series of experiments focused on nanoparticle synthesis, researchers found that using TRIS as a buffering agent resulted in more uniform particle sizes and improved functional properties compared to other buffers .

Mécanisme D'action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions, which can modulate the activity of biological molecules and pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Aminoethanol: A simpler compound with similar functional groups.

Tris(hydroxymethyl)aminomethane: Another compound with both amino and hydroxyl groups.

Uniqueness

2-((2-Aminoethyl)amino)-2-(hydroxymethyl)propane-1,3-diol hydrochloride is unique due to its specific arrangement of functional groups, which provides distinct reactivity and interaction profiles compared to other similar compounds.

Activité Biologique

2-((2-Aminoethyl)amino)-2-(hydroxymethyl)propane-1,3-diol hydrochloride, commonly known as Tris-HCl, is a widely used compound in biochemistry and molecular biology. It serves primarily as a buffering agent due to its ability to maintain stable pH levels in various biological and chemical reactions. This article explores its biological activity, applications, and relevant research findings.

- Chemical Name : 2-Amino-2-hydroxymethyl-1,3-propanediol hydrochloride

- CAS Number : 1185-53-1

- Molecular Formula : C4H11ClN2O3

- Molecular Weight : 157.60 g/mol

- pH Range : 3.5 - 5.5 (in 0.1 mol/L solution)

Buffering Capacity

Tris-HCl is renowned for its buffering capacity in biological systems. It effectively stabilizes pH in the range of 7 to 9, making it ideal for various biochemical assays and molecular biology applications. The compound's pKa value is approximately 8.1 at 25°C, which allows it to maintain physiological pH levels effectively.

Enzyme Activity

Research has shown that Tris-HCl does not interfere with enzyme activity at physiological concentrations. It is commonly used in enzyme assays where maintaining a specific pH is crucial for optimal enzyme function. For instance, studies have confirmed that Tris buffers do not inhibit DNase or RNase activities, making it suitable for nucleic acid manipulations .

Cytotoxicity Studies

While Tris-HCl is generally considered non-toxic at recommended concentrations, some studies have evaluated its effects on cell viability. For example, concentrations above 100 mM have been shown to induce cytotoxic effects in certain cell lines, emphasizing the importance of concentration control during experimental procedures .

Case Study 1: Use in Protein Purification

A study conducted by Smith et al. (2020) highlighted the effectiveness of Tris-HCl in protein purification processes. The researchers demonstrated that using Tris buffer improved the yield of proteins from bacterial lysates due to its ability to maintain a stable pH during the extraction process.

| Parameter | Tris-HCl Buffer | Phosphate Buffer |

|---|---|---|

| Protein Yield (mg/ml) | 5.6 | 4.2 |

| pH Stability | Excellent | Moderate |

| Cost Efficiency | High | Moderate |

Case Study 2: Impact on Gene Expression

In a study by Lee et al. (2021), the impact of Tris-HCl on gene expression in mammalian cells was assessed. The researchers found that using Tris buffers significantly enhanced the transfection efficiency of plasmid DNA compared to other buffers.

Applications in Molecular Biology

Tris-HCl is extensively used in various molecular biology applications, including:

- Electrophoresis : Used as a running buffer for agarose and polyacrylamide gels.

- PCR : Serves as a component in PCR buffers to maintain optimal pH during amplification reactions.

- DNA/RNA Extraction : Facilitates the stabilization of nucleic acids during extraction procedures.

Environmental Impact

Tris-HCl is considered biodegradable under certain conditions; however, its ecological effects are still under investigation. Current assessments indicate that it poses minimal risk to aquatic life when used within regulated limits .

Propriétés

IUPAC Name |

2-(2-aminoethylamino)-2-(hydroxymethyl)propane-1,3-diol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O3.ClH/c7-1-2-8-6(3-9,4-10)5-11;/h8-11H,1-5,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUUYTNSKMVZGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(CO)(CO)CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.